Quinoxaline-6-carbonyl chloride

Descripción general

Descripción

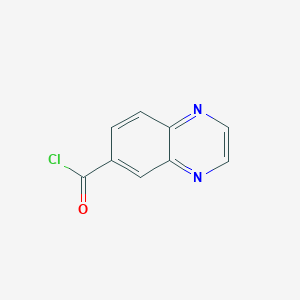

Quinoxaline-6-carbonyl chloride is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline itself is a fused heterocycle system consisting of a benzene ring and a pyrazine ring. This compound has garnered significant attention due to its extensive applications in medicinal chemistry, particularly in the development of bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-carbonyl chloride typically involves the reaction of quinoxaline with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under reflux conditions, where the quinoxaline is dissolved in an appropriate solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Quinoxaline-6-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding quinoxaline derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized quinoxaline derivatives

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. .

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions

Major Products: The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Quinoxaline-6-carbonyl chloride has been explored for its biological activities, particularly in drug development. Its ability to form covalent adducts with biomolecules, including DNA and proteins, positions it as a candidate for targeting specific diseases, especially cancer. Research indicates that derivatives of quinoxaline can influence cellular pathways, potentially leading to therapeutic effects against various conditions.

Case Study: Drug Development

In a study focusing on quinoxaline derivatives, researchers synthesized a library of compounds to evaluate their protective effects against aminoglycoside-induced ototoxicity. The findings revealed that certain modifications of the quinoxaline core could enhance protective efficacy against hair cell damage in zebrafish models, demonstrating the potential of these compounds in auditory research and drug repurposing .

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various chemical entities. It can be utilized to create other quinoxaline derivatives through reactions with nucleophiles, facilitating the development of compounds with diverse biological activities.

Synthesis Processes

The synthesis of this compound typically involves chlorination reactions with agents like thionyl chloride or oxalyl chloride. These processes can be optimized using continuous flow techniques to improve yield and purity .

Comparative Analysis with Related Compounds

The structural characteristics of this compound allow for comparisons with other quinoxaline derivatives. Below is a table summarizing some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Quinoxaline | Basic structure without carbonyl chloride group | Serves as a foundational structure for derivatives |

| Quinoxaline-6-carboxylic acid | Contains a carboxylic acid group | Exhibits different reactivity profiles |

| 2-Methylquinoxaline | Methyl substitution at position 2 | Alters biological activity compared to parent compound |

| Quinoxaline-2-thiol | Contains a thiol group | Potential for different nucleophilic reactions |

These comparisons highlight how variations in structure can significantly influence the biological activity and reactivity of quinoxaline derivatives.

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate allows for the synthesis of complex molecules that can be applied in various fields, including biopharmaceuticals and crop protection agents.

Future Research Directions

Ongoing research into quinoxaline derivatives continues to uncover new applications and therapeutic potentials. Studies are focusing on optimizing chemical modifications to enhance efficacy against specific diseases and exploring their mechanisms of action at the molecular level.

Mecanismo De Acción

The mechanism of action of quinoxaline-6-carbonyl chloride and its derivatives involves interaction with specific molecular targets and pathways:

Molecular Targets: Quinoxaline derivatives can inhibit enzymes such as tyrosine kinases and C-MET kinases, which are involved in cell signaling pathways.

Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular processes such as proliferation, apoptosis, and angiogenesis, thereby exerting anticancer effects.

Comparación Con Compuestos Similares

Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

Cinnoline: A heterocyclic compound with a fused benzene and pyridazine ring system.

Phthalazine: A nitrogen-containing heterocycle with a benzene ring fused to a pyridazine ring

Uniqueness: Quinoxaline-6-carbonyl chloride is unique due to its versatile reactivity and wide range of applications in medicinal chemistry and material science. Its ability to form various derivatives through simple chemical reactions makes it a valuable compound for research and industrial applications .

Actividad Biológica

Quinoxaline-6-carbonyl chloride is a significant compound within the quinoxaline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings, supplemented by data tables and case studies.

Overview of this compound

Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial , antiviral , antifungal , and anticancer properties. This compound, specifically, has shown potential in various biochemical pathways, influencing cellular processes and exhibiting therapeutic effects against multiple diseases.

Target Interactions

This compound interacts with numerous biological targets. Its carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to either inhibition or activation of these biomolecules. This interaction is crucial for its role in modulating biochemical pathways associated with disease processes.

Cellular Effects

The compound affects several cellular processes:

- Cell Signaling : It alters signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : It can inhibit or activate transcription factors, impacting gene expression related to cancer and microbial resistance.

- Metabolic Pathways : this compound influences metabolic pathways by interacting with enzymes involved in cellular metabolism .

Anticancer Properties

This compound has demonstrated notable anticancer activity. Research indicates that it can inhibit tumor cell growth by interfering with DNA replication and transcription mechanisms . In various studies, quinoxaline derivatives have shown cytotoxic effects against several cancer cell lines:

These findings underscore the potential of quinoxaline derivatives as lead compounds in cancer therapy.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Its derivatives have been tested against various pathogens, demonstrating efficacy in inhibiting both Gram-positive and Gram-negative bacteria:

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Qx2 | Staphylococcus aureus | 8 | |

| Qx5 | Escherichia coli | 16 | |

| Qx7 | Mycobacterium tuberculosis | 32 |

These results indicate its potential as a broad-spectrum antimicrobial agent.

Case Studies

- Antitumor Activity Study : A study evaluated the effects of quinoxaline derivatives on liver cancer cells (HepG2). The results showed that compounds with modifications at specific positions on the quinoxaline ring exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin .

- Antimicrobial Efficacy : Research involving the screening of various quinoxaline derivatives against Mycobacterium tuberculosis demonstrated that certain modifications significantly improved their inhibitory activity, suggesting a structure-activity relationship that could be exploited for drug development .

Propiedades

IUPAC Name |

quinoxaline-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEQROVYZDJSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379990 | |

| Record name | quinoxaline-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258503-93-4 | |

| Record name | quinoxaline-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.